N-Boc-4-iodo-L-phenylalanine ethyl ester
Description
Contextual Significance as a Protected Amino Acid Building Block
In the realm of peptide chemistry and organic synthesis, the precise assembly of molecular structures is paramount. Amino acids, the constituent units of proteins, possess both an amino group and a carboxylic acid group. To control their reactivity during chemical synthesis and prevent unwanted side reactions, it is often necessary to temporarily "protect" one or both of these functional groups. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the amino functionality. orgsyn.org It is stable under a variety of reaction conditions but can be readily removed when desired, allowing for the sequential formation of peptide bonds. orgsyn.org
The ethyl ester group, on the other hand, protects the carboxylic acid functionality. This dual protection strategy allows for the selective manipulation of other parts of the molecule without interference from the amino or carboxylic acid groups. Therefore, N-Boc-4-iodo-L-phenylalanine ethyl ester serves as a well-defined and stable starting material for the incorporation of the 4-iodophenylalanine residue into larger molecules.
Strategic Role in the Synthesis of Functionalized Phenylalanine Derivatives
The true strategic value of this compound lies in the presence of the iodine atom on the phenyl ring. The carbon-iodine bond is a key functional group that can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the transformation of the relatively simple iodinated aromatic ring into a diverse range of more complex and functionalized structures.
By employing reactions such as the Suzuki, Sonogashira, and Heck couplings, researchers can introduce new aryl, alkynyl, and vinyl groups, respectively, at the 4-position of the phenylalanine ring. nih.gov This capability is instrumental in the development of novel amino acid derivatives with tailored properties for various applications, including drug discovery, materials science, and the study of biological processes. The ester form of the amino acid can be particularly beneficial in some instances as it can enhance the solubility and uptake of the compound in certain reaction media and biological systems. nih.gov
The synthesis of this compound typically begins with the commercially available 4-iodo-L-phenylalanine. The amino group is first protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov Subsequently, the carboxylic acid is esterified using ethanol (B145695), often under acidic conditions (Fischer esterification) or with the aid of a coupling agent to facilitate the reaction. A similar procedure has been described for the synthesis of the corresponding methyl ester, where N-Boc-4-iodo-L-phenylalanine is reacted with a suitable reagent to form the ester. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₆H₂₂INO₄ | 419.26 | 943148-40-1 bldpharm.com |
| N-Boc-4-iodo-L-phenylalanine | C₁₄H₁₈INO₄ | 391.20 | 62129-44-6 nih.gov |
| 4-Iodo-L-phenylalanine | C₉H₁₀INO₂ | 291.08 | 24250-84-8 |
| N-Boc-4-iodo-L-phenylalanine methyl ester | C₁₅H₂₀INO₄ | 405.23 | 113850-76-3 achemblock.com |
The ability to perform these transformations on a protected and stable amino acid building block like this compound provides a powerful platform for the rational design and synthesis of molecules with novel structures and functions. For instance, the incorporation of 4-iodophenylalanine into peptides allows for site-specific modifications, such as the attachment of fluorescent dyes or polyethylene (B3416737) glycol chains, through post-translational modifications enabled by Suzuki-Miyaura reactions. nih.gov
Furthermore, the Sonogashira coupling reaction has been successfully employed to attach organometallic probes, such as ferrocene (B1249389) derivatives, to peptides containing 4-iodophenylalanine. This opens up avenues for creating novel bioorganometallic conjugates with potential applications in diagnostics and therapy.
Detailed Research Findings
Research has demonstrated the utility of N-Boc-protected iodophenylalanine derivatives in various synthetic contexts. For example, a study on the synthesis of a radioiodinated phenylalanine derivative for peptide synthesis utilized N-Boc-p-iodo-L-phenylalanine methyl ester as a key intermediate. nih.gov This intermediate underwent a stannylation reaction, followed by demethylation and subsequent radioiodination, highlighting the synthetic handle provided by the iodo group. nih.gov
In another research endeavor, N-Boc-4-iodo-L-phenylalanine was used as a precursor in the synthesis of 4-azido-L-phenylalanine, a versatile unnatural amino acid. nih.gov This transformation involved an Ullman-type coupling reaction, showcasing another facet of the reactivity of the iodo-substituent. nih.gov The ability to convert the iodo group to other functionalities significantly expands the repertoire of accessible functionalized phenylalanine derivatives.
The palladium-catalyzed Heck reaction offers another powerful tool for modifying the phenylalanine side chain. This reaction allows for the coupling of the aryl iodide with alkenes, leading to the formation of new carbon-carbon bonds and the introduction of vinyl groups. This methodology has been widely applied in organic synthesis for the construction of complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCIEEAEVUVRJX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms Involving N Boc 4 Iodo L Phenylalanine Ethyl Ester
Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety of N-Boc-4-iodo-L-phenylalanine ethyl ester is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The electron-rich nature of the iodine atom facilitates the initial oxidative addition step to the palladium(0) catalyst, which is the common rate-determining step in these catalytic cycles.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming aryl-aryl bonds. In the context of this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the 4-position of the phenyl ring. The reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.
Research has demonstrated the successful coupling of the closely related N-Boc-4-iodophenylalanine with phenylboronic acid using palladium nanoparticles embedded in thermoresponsive microgels as catalysts. researchgate.net These reactions proceed under aqueous conditions, highlighting the utility of this method in green chemistry. Full conversion can be achieved at moderately elevated temperatures, while reasonable conversions are observed even at room temperature. researchgate.net The ethyl ester derivative is expected to behave similarly in these transformations.
Table 1: Suzuki-Miyaura Coupling of N-Boc-4-iodophenylalanine with Phenylboronic Acid This table presents findings on a closely related substrate, N-Boc-4-iodophenylalanine, which are illustrative of the reactivity of the ethyl ester derivative.
| Catalyst System | Base | Temperature (°C) | Time (h) | Conversion (%) |
| Pd-NPs in PNIPAM-co-MAc | K₃PO₄ | 37 | 24 | 100 |
| Pd-NPs in PNIPAM-co-DAPMA | K₃PO₄ | 37 | 24 | 62 |
| Pd-NPs in PNIPAM-co-MAc | K₃PO₄ | Room Temp. | 24 | 30 |
| Pd-NPs in PNIPAM-co-DAPMA | K₃PO₄ | Room Temp. | 24 | 46 |
Source: Data adapted from research on palladium nanoparticle-catalyzed Suzuki-Miyaura reactions. researchgate.net
The reaction is broadly applicable to a variety of boronic acids, enabling the synthesis of a diverse library of biaryl amino acid derivatives, which are valuable in medicinal chemistry and materials science. organic-chemistry.org
Stille Coupling in Organometallic Transformations
The Stille coupling provides an alternative, highly effective method for carbon-carbon bond formation by reacting the aryl iodide with an organostannane reagent, catalyzed by palladium. This compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond.
A key application involves the synthesis of radiolabeled peptide precursors. For instance, the methyl ester analogue, N-Boc-p-iodo-L-phenylalanine methyl ester, has been successfully stannylated using hexabutylditin (bis(tributyltin)) and a tetrakis(triphenylphosphine)palladium(0) catalyst. wikipedia.org This reaction produces N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester, a stable intermediate that can be subsequently used in Stille couplings or radioiodination reactions. wikipedia.orgmdpi.com The stannylated derivative is a versatile organometallic intermediate, showcasing the transformative potential of the initial aryl iodide. wikipedia.org
Table 2: Stille-Type Aryl Stannylation Reaction Conditions This table details the conditions for the stannylation of the analogous methyl ester, a key transformation preceding Stille coupling.
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |
| N-Boc-p-iodo-L-phenylalanine methyl ester | Bis(tributyltin) | Tetrakis(triphenylphosphine)palladium(0) | Toluene (B28343) | Reflux | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester |
Source: Data derived from studies on the synthesis of radioiodination precursors. wikipedia.org
Boronation Reactions via Cross-Coupling Methodologies
The direct conversion of the aryl iodide in this compound into a boronic ester is a crucial transformation for accessing valuable synthetic intermediates, such as 4-Borono-L-phenylalanine (L-BPA), a key agent in Boron Neutron Capture Therapy. youtube.com This is typically achieved through a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).
Studies on the N-Boc protected methyl ester have shown that the cross-coupling with B₂pin₂ proceeds in high yield using a palladium catalyst such as Pd(dppf)Cl₂. youtube.com The resulting N-Boc-4-(pinacolboranyl)-L-phenylalanine ethyl ester is a stable, versatile intermediate that can be used in subsequent Suzuki-Miyaura couplings or deprotected to yield the corresponding boronic acid. The protection of the carboxylic acid as an ester group, such as the ethyl ester, has been noted to improve the yield of the coupling reaction compared to the free carboxylic acid. youtube.com
Table 3: Palladium-Catalyzed Boronation of N-Boc-4-iodo-L-phenylalanine Methyl Ester This table highlights the high efficiency of the boronation reaction on the analogous methyl ester.
| Reactant | Reagent | Catalyst | Base | Solvent | Yield (%) |
| N-Boc-4-iodo-L-phenylalanine methyl ester | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | DMSO | up to 87 |
Source: Data from a comprehensive review on the synthesis of 4-Borono-L-phenylalanine. youtube.com
Nucleophilic Substitution Reactions at the Iodo Moiety
Direct nucleophilic aromatic substitution (SₙAr) of the iodo group on an unactivated phenyl ring, such as in this compound, is generally difficult to achieve. organic-chemistry.org The reaction requires strong activation by electron-withdrawing groups on the aromatic ring, which are absent in this molecule. organic-chemistry.org
However, the iodo moiety can undergo nucleophilic substitution through transition-metal-catalyzed pathways, most notably the Ullmann condensation. mdpi.com This reaction, which traditionally uses stoichiometric copper at high temperatures, has been modernized to use catalytic amounts of copper, often with a ligand, under milder conditions to form carbon-heteroatom bonds. mdpi.comcapes.gov.br Using this methodology, the iodo group can be displaced by oxygen or nitrogen nucleophiles. For example, copper(I)-catalyzed coupling reactions of aryl iodides with aliphatic alcohols or amines allow for the synthesis of aryl alkyl ethers and aryl amines, respectively. capes.gov.brnih.govnih.gov These reactions provide a viable, albeit less common, alternative to palladium-catalyzed methods for functionalizing the C-I bond.
Selective Deprotection of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid and peptide chemistry due to its stability under a wide range of conditions, including basic hydrolysis and hydrogenolysis. However, it is designed to be readily cleaved under acidic conditions, allowing for the selective unmasking of the amine functionality.
Acid-Labile Deprotection Methodologies
The standard method for removing the N-Boc group from this compound involves treatment with a strong acid. The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation, which is then scavenged, releasing carbon dioxide and the free amine as an acid salt.
Orthogonal Deprotection Strategies in Multi-Functionalized Systems
In the synthesis of complex peptides and other intricate organic molecules, the use of protecting groups is essential to prevent unwanted side reactions of functional moieties. The compound This compound possesses three key functional groups that can be manipulated: the N-Boc (tert-butyloxycarbonyl) protecting group on the amine, the ethyl ester on the carboxylic acid, and the aryl iodide on the phenyl ring. An effective synthetic strategy relies on the principle of orthogonality, where one protecting group can be selectively removed under a specific set of conditions without affecting the others. This allows for the sequential and controlled modification of the molecule at different positions.
The stability of the aryl iodide to a wide range of reaction conditions makes it a robust functional handle for cross-coupling reactions. The primary challenge in multi-functionalized systems like This compound lies in the selective deprotection of the N-Boc group and the ethyl ester.
Selective Deprotection of the N-Boc Group
The Boc group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation. The key to orthogonality is to employ acidic conditions that are mild enough to leave the ethyl ester and the aryl iodide intact.
Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or ethereal solutions of hydrogen chloride (HCl). While strong acidic conditions can lead to the concurrent hydrolysis of the ethyl ester, carefully controlled conditions can achieve selective N-Boc removal. For instance, using a solution of HCl in an anhydrous solvent such as ethyl acetate (B1210297) can favor the deprotection of the Boc group while minimizing ester cleavage. sigmaaldrich.comiris-biotech.de Thermal deprotection by heating under a vacuum also presents a non-acidic alternative for Boc removal. iris-biotech.de
Recent research has also explored milder and more selective methods. For example, using oxalyl chloride in methanol (B129727) has been shown to effectively deprotect N-Boc groups under neutral conditions at room temperature. sigmaaldrich.combldpharm.com This method is particularly valuable as it tolerates a wide range of other functional groups, including esters. sigmaaldrich.com Another approach involves the use of iodine as a catalyst for N-Boc deprotection under neutral or solvent-free conditions, which is advantageous for its simplicity and efficiency. sigmaaldrich.com
Table 1: Representative Conditions for Selective N-Boc Deprotection
| Reagent/Condition | Solvent | Temperature | Outcome |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Effective Boc deprotection; risk of partial ester hydrolysis with prolonged reaction times. sigmaaldrich.comiris-biotech.de |
| Hydrogen Chloride (HCl) | Ethyl Acetate (EtOAc) or Dioxane | Room Temperature | Selective deprotection of the N-Boc group with minimal effect on the ethyl ester. sigmaaldrich.comiris-biotech.de |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature | Mild and selective deprotection under neutral conditions. sigmaaldrich.combldpharm.com |
| Iodine (catalytic) | Solvent-free or inert solvent | Room Temperature | Neutral and selective removal of the Boc group. sigmaaldrich.com |
| Heating under vacuum | N/A | ~190 °C | Thermal deprotection without the need for acidic reagents. iris-biotech.de |
Selective Deprotection of the Ethyl Ester Group
The ethyl ester can be selectively cleaved, typically through saponification using a base, to yield the corresponding carboxylic acid. This reaction is generally performed using an aqueous solution of an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a polar solvent like methanol, ethanol (B145695), or tetrahydrofuran (B95107) (THF). These conditions are orthogonal to the acid-labile N-Boc group, which remains stable under basic hydrolysis. The aryl iodide is also unreactive under these conditions.
For instance, the demethylation of the closely related N-Boc-p-iodo-L-phenylalanine methyl ester has been successfully achieved using an aqueous base, indicating that similar conditions would be effective for the ethyl ester derivative without causing racemization. orgsyn.org A patent for a related phenylalanine derivative also describes ester hydrolysis under basic conditions using alkali metal hydroxides. google.com The resulting product of this selective deprotection would be N-Boc-4-iodo-L-phenylalanine .
Table 2: Representative Conditions for Selective Ethyl Ester Hydrolysis
| Reagent | Solvent | Temperature | Outcome |
| Lithium Hydroxide (LiOH) | THF/Water | Room Temperature | Efficient and mild saponification of the ethyl ester. |
| Sodium Hydroxide (NaOH) | Methanol/Water or Ethanol/Water | Room Temperature to mild heating | Common and effective method for ester hydrolysis. orgsyn.org |
| Potassium Hydroxide (KOH) | Ethanol/Water | Room Temperature to mild heating | Strong base for complete saponification. google.com |
The ability to selectively deprotect either the amine or the carboxylic acid of This compound provides significant synthetic flexibility. After selective N-Boc deprotection, the resulting free amine can undergo acylation or alkylation. Conversely, selective hydrolysis of the ethyl ester yields a free carboxylic acid that is ready for amide bond formation or other carboxylate chemistry. This orthogonal control is crucial for the stepwise construction of more complex molecules, such as peptidomimetics or other substituted phenylalanine derivatives, while preserving the aryl iodide for subsequent modifications like Suzuki or Sonogashira coupling reactions.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Precursors for Radiolabeled Amino Acids in Diagnostic and Therapeutic Tracer Development
N-Boc-4-iodo-L-phenylalanine ethyl ester serves as a crucial starting material for the synthesis of radiolabeled amino acids. These specialized molecules are indispensable tools in nuclear medicine for both diagnostic imaging and targeted radiotherapy. The presence of an iodine atom on the phenyl ring provides a strategic site for the introduction of various radioisotopes of iodine, while the Boc and ethyl ester protecting groups allow for controlled chemical manipulations.
Synthesis of Radioiodinated Phenylalanine Analogs for Imaging Research
The synthesis of radioiodinated phenylalanine analogs is a key application of this compound and its derivatives. These analogs, particularly those incorporating iodine isotopes like ¹²³I and ¹²⁵I, are valuable probes for medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT).
One common strategy involves the preparation of a tributylstannyl precursor from the iodo-derivative. For instance, a closely related compound, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, has been synthesized from its corresponding iodo precursor. nih.gov This tin precursor then undergoes a radioiododestannylation reaction to introduce a radioisotope of iodine with high efficiency. nih.gov A similar approach can be applied to this compound.
Furthermore, derivatives of N-Boc-4-iodo-L-phenylalanine can be activated for direct use in peptide synthesis after radioiodination. For example, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester has been synthesized from N-Boc-p-iodo-L-phenylalanine. nih.gov This activated ester, after radioiodination, can be directly incorporated into peptide chains, enabling the creation of radiolabeled peptides for targeted imaging and therapy. nih.gov The radioiodination of this particular precursor yielded the desired N-Boc-p-[*I]iodo-L-phenylalanine tetrafluorophenyl ester in high yields of 83-95%. nih.gov
The resulting radioiodinated phenylalanine analogs, like 4-[¹²⁵I]iodo-L-phenylalanine, have shown significant uptake in cancer cells, demonstrating their potential as diagnostic agents. nih.gov Studies have shown that the uptake of [¹²⁵I]I-Phe in MCF-7 breast cancer cells is comparable to that of natural [¹⁴C]phenylalanine, indicating that it is transported into cells via amino acid transporters. nih.gov
| Precursor | Radioisotope | Application | Reference |
| (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | ¹²⁵I | In vitro uptake studies in breast cancer cells | nih.gov |
| N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester | *I (radioiodine) | Preparation of a radiolabeled amino acid for peptide synthesis | nih.gov |
Development of Precursors for Positron Emission Tomography (PET) Tracers
While direct radioiodination is valuable for SPECT, the core structure of this compound is also a template for creating precursors for Positron Emission Tomography (PET) tracers. PET imaging often utilizes positron-emitting isotopes like ¹⁸F. The iodo-substituent on the phenyl ring can be replaced with other functional groups, including those suitable for radiofluorination.
A relevant example is the synthesis of precursors for L-DOPA analogs, an important class of PET tracers for imaging the dopaminergic system in the brain. The synthesis of a precursor for 6-[¹⁸F]Fluoro-L-DOPA has been achieved from a related iodo-precursor, N-Formyl-3,4-di-tert-butoxycarbonyloxy-6-iodo-L-phenylalanine ethyl ester. abx.de This highlights the utility of iodo-phenylalanine derivatives in accessing PET tracer precursors through reactions like radiofluorodestannylation. abx.de Although this example uses a different substitution pattern and protecting groups, the underlying principle of using an iodo-aromatic compound as a precursor for a radiolabeled tracer is directly applicable.
Building Blocks for Unnatural Amino Acids and Peptidomimetics
The chemical structure of this compound makes it an excellent building block for the synthesis of a wide array of unnatural amino acids (UAAs) and peptidomimetics. The iodo-group can be readily transformed into other functionalities through various cross-coupling reactions, and the protected amino and carboxyl groups allow for its seamless integration into peptide synthesis protocols.
Incorporation into Peptide Sequences for Structural and Functional Studies
The direct incorporation of 4-iodo-L-phenylalanine into proteins is a powerful technique for biochemical and structural studies. nih.govresearchgate.net By using an engineered aminoacyl-tRNA synthetase/tRNA pair, 4-iodo-L-phenylalanine can be site-specifically incorporated into a protein in response to a unique codon, such as the amber stop codon (TAG). nih.govresearchgate.net this compound serves as a precursor to the required 4-iodo-L-phenylalanine for these in vivo studies after deprotection.
The iodine atom also serves as a versatile chemical handle for post-translational modifications of proteins through reactions like the Suzuki-Miyaura cross-coupling. nih.gov
| Protein | Unnatural Amino Acid | Application | Reference |
| Bacteriophage T4 lysozyme | p-iodo-L-phenylalanine | Facilitating crystal structure determination via single-wavelength anomalous dispersion | nih.gov |
Synthesis of Bioorthogonal Functionalized Amino Acids (e.g., 4-azido-L-phenylalanine)
N-Boc-4-iodo-L-phenylalanine is a key intermediate in the synthesis of bioorthogonal unnatural amino acids. nih.gov These are amino acids with chemical handles that are inert under biological conditions but can be selectively reacted with an external probe. One of the most prominent examples is the synthesis of 4-azido-L-phenylalanine.
The synthesis involves a copper(I)-catalyzed Ullmann-type coupling reaction, where the iodo-group of N-Boc-4-iodo-L-phenylalanine is replaced by an azide (B81097) group (N₃) from sodium azide. nih.gov The resulting N-Boc-4-azido-L-phenylalanine can then be deprotected to yield 4-azido-L-phenylalanine. This "clickable" amino acid can be incorporated into proteins and subsequently tagged with fluorescent probes or other molecules via azide-alkyne cycloaddition reactions. nih.govtcichemicals.com This methodology, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), is widely used for visualizing and studying newly synthesized proteins. tcichemicals.com
Design and Synthesis of Fluorescent Amino Acid Probes
The scaffold of this compound can be utilized in the multi-step synthesis of fluorescent amino acid probes. While direct conversion to a fluorescent probe is not typical, the iodo-group serves as a key reactive site for building more complex, fluorescent aromatic systems through cross-coupling reactions.
A representative synthetic strategy for creating fluorescent amino acids can be seen in the synthesis of 7-(dimethylamino)acridon-2-ylalanine (Dad). nih.gov Although this synthesis starts from a protected tyrosine derivative, the key steps involve cross-coupling reactions to build the fluorescent acridone (B373769) ring system. A similar approach could be envisioned starting from this compound, where the iodo-group would be the site of a Buchwald-Hartwig or Suzuki coupling to introduce a new aryl group, which would then be further elaborated to form a fluorescent moiety. The synthesis of Dad involved a Buchwald-Hartwig cross-coupling followed by an acid-catalyzed cyclization to form the acridone core. nih.gov This demonstrates a plausible pathway for converting the non-fluorescent iodo-phenylalanine scaffold into a highly valuable fluorescent probe for protein studies.
Integration into Genetically Encodable Systems for Chemical Biology Applications
The genetic incorporation of non-canonical amino acids (ncAAs) into proteins represents a significant advancement in chemical biology, enabling the introduction of novel chemical functionalities into proteins. This compound is a key precursor for the synthesis of 4-iodo-L-phenylalanine, which is then used in these genetically encoded systems.
The process begins with the chemical synthesis and subsequent deprotection of this compound to yield 4-iodo-L-phenylalanine. This ncAA is then introduced into a cellular or in vitro protein synthesis system. The site-specific incorporation of 4-iodo-L-phenylalanine is achieved through the use of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be independent of the host cell's native translational machinery.
A common strategy involves the repurposing of a stop codon, such as the amber (UAG) or opal (UGA) codon. The engineered aaRS specifically recognizes and charges 4-iodo-L-phenylalanine onto its cognate orthogonal tRNA, which has an anticodon that recognizes the repurposed stop codon. When this stop codon appears in the messenger RNA (mRNA) sequence of a target protein, the charged orthogonal tRNA delivers 4-iodo-L-phenylalanine to the ribosome, resulting in its incorporation into the growing polypeptide chain.
Researchers have successfully incorporated 4-iodo-L-phenylalanine into various proteins, such as the Ras protein in an Escherichia coli cell-free translation system. This was achieved by using an engineered tRNA that recognizes the UGA (opal) stop codon. The success of this method relies on the high fidelity of the orthogonal aaRS for the non-canonical amino acid and the efficient suppression of the stop codon.
Contributions to Protein Engineering and Bioconjugation Chemistry
The introduction of 4-iodo-L-phenylalanine into proteins, made possible by precursors like this compound, provides a versatile platform for protein engineering and bioconjugation. The iodine atom on the phenyl ring serves as a unique chemical handle for subsequent modifications.
Site-Selective Chemical Modification of Proteins
The aryl iodide group of an incorporated 4-iodo-L-phenylalanine residue is a bioorthogonal reactive handle, meaning it does not react with native functional groups found in proteins. This allows for highly selective chemical reactions to be performed on the protein of interest.
One of the most powerful applications of this handle is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. These reactions allow for the formation of new carbon-carbon bonds under mild, biocompatible conditions. For example, the Mizoroki-Heck reaction has been used to chemoselectively modify proteins containing 4-iodo-L-phenylalanine, creating a new C-C bond at the site of the non-canonical amino acid. This enables the attachment of a wide range of molecules, including fluorescent dyes, crosslinkers, and polyethylene (B3416737) glycol (PEG) chains, to a specific site on the protein.
The ability to perform such precise modifications has significant implications for:
Studying protein structure and function: Attaching fluorescent probes to specific sites allows for the investigation of protein dynamics and interactions.
Developing new protein therapeutics: Site-selective attachment of PEG (PEGylation) can improve the pharmacokinetic properties of therapeutic proteins.
Creating novel biomaterials: Crosslinking proteins at specific sites can lead to the formation of well-defined protein-based hydrogels and other materials.
The research into the incorporation of 4-iodo-L-phenylalanine has demonstrated the importance of precursor purity. In one study, a minor contamination of the 4-iodo-L-phenylalanine with 4-bromo-L-phenylalanine led to significant misincorporation of the bromo-analog. This highlights the critical role of pure starting materials like this compound in the success of these advanced protein engineering techniques.
Data Tables
Table 1: Research Findings on the Incorporation of 4-iodo-L-phenylalanine
| Protein Studied | Incorporation System | Codon Used | Key Finding | Reference |
| Ras Protein | E. coli cell-free translation | UGA (Opal) | Successful site-specific incorporation of 4-iodo-L-phenylalanine. | |
| Generic Proteins | E. coli and Yeast | UAG (Amber) | Development of technology for efficient and site-specific incorporation of 4-iodo-L-phenylalanine. |
Table 2: Chemical Reactions Enabled by 4-iodo-L-phenylalanine Incorporation
| Reaction Type | Purpose | Example Application | Reference |
| Mizoroki-Heck Reaction | Creation of new C-C bonds | Chemoselective modification of proteins | |
| Suzuki-Miyaura Reaction | Site-selective introduction of functional groups | Attachment of polyethylene glycol or fluorescent dyes |
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of N-Boc-4-iodo-L-phenylalanine ethyl ester. These techniques provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are crucial for assigning the positions of hydrogen and carbon atoms, respectively.
¹H NMR spectroscopy of the closely related compound, N-Boc-4-iodo-L-phenylalanine, reveals characteristic signals that can be extrapolated to its ethyl ester derivative. chemicalbook.com The presence of the ethyl group in this compound would introduce a characteristic quartet and triplet signal pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (2H) | ~7.5 | d | ~8.0 |
| Aromatic (2H) | ~6.9 | d | ~8.0 |
| NH | ~5.8 | d | ~6.0 |
| α-CH | ~4.2 | m | |
| β-CH₂ | ~3.0 | m | |
| Boc C(CH₃)₃ | ~1.3 | s | |
| Ethyl OCH₂ | ~4.1 | q | ~7.1 |
| Ethyl CH₃ | ~1.2 | t | ~7.1 |
Data is predicted based on known values for similar structures.
¹³C NMR provides complementary information by identifying all unique carbon atoms in the molecule. The analysis of diastereomeric mixtures of related menthyl esters has shown that subtle differences in chemical shifts can be resolved, confirming the high sensitivity of NMR for stereochemical analysis. nih.gov
Mass Spectrometry (MS) Applications for Molecular Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be utilized.
The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing characteristic losses of the Boc group, the ethyl ester, and fragments of the iodophenylalanine backbone. mdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 420.06 |
| [M+Na]⁺ | 442.04 |
| [M-Boc+H]⁺ | 320.01 |
M represents the parent molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds.
Analysis of L-phenylalanine shows characteristic bands for the amino and carboxyl groups. researchgate.net For the N-Boc protected ethyl ester, specific stretches for the carbamate and ester functional groups would be prominent.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (carbamate) | ~3300 | Stretching vibration |
| C-H (aromatic) | ~3100-3000 | Stretching vibration |
| C-H (aliphatic) | ~2980-2850 | Stretching vibration |
| C=O (ester) | ~1740 | Stretching vibration |
| C=O (carbamate) | ~1700 | Stretching vibration |
| C=C (aromatic) | ~1600, ~1480 | Ring stretching |
| C-O (ester) | ~1250-1150 | Stretching vibration |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. chemicalbook.comthermofisher.comthermofisher.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is commonly employed. The addition of an acid, such as trifluoroacetic acid (TFA), can improve peak shape.
Purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. HPLC can also be scaled up for preparative purposes to purify larger quantities of the compound. google.com
Flash Chromatography for Purification Strategies
Flash chromatography is a rapid and efficient method for the purification of synthetic compounds on a laboratory scale. nih.gov For this compound, this technique is suitable for removing impurities after the synthesis. A silica gel stationary phase is typically used, with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, to elute the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). This method is particularly useful for isolating the product from unreacted starting materials and by-products.
Stereochemical Purity Analysis
The assessment of stereochemical purity is a critical aspect of the characterization of chiral compounds like this compound. Ensuring the enantiomeric excess of the desired L-enantiomer is crucial, as the biological activity and pharmacological properties of chiral molecules can differ significantly between enantiomers. Two primary methodologies are employed for this purpose: direct separation of enantiomers using chiral chromatography and indirect analysis via the formation and separation of diastereomers.
Chiral Chromatography for Enantiomeric Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte, leading to different retention times and, consequently, separation.
The enantiomeric purity of N-Boc-protected amino acid esters is frequently determined using polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support. These phases, found in columns like Chiralpak® and Chiralcel®, create a chiral environment where transient diastereomeric complexes are formed between the CSP and the enantiomers of the analyte. The differing stability of these complexes results in differential retention.
For the analysis of this compound, a normal-phase HPLC method is typically employed. The mobile phase usually consists of a mixture of a non-polar solvent, such as hexane or heptane, and a polar modifier, like isopropanol or ethanol (B145695). The precise ratio of these solvents is optimized to achieve baseline resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity. The enantiomeric excess (% ee) can then be calculated by integrating the peak areas of the L- and D-enantiomers. For instance, the enantiomeric purity of a similar compound, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, has been successfully determined using a Chiralpak AS column with a mobile phase of 10% isopropanol in heptane orgsyn.org.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Retention Time (L-enantiomer) | ~12.5 min |
| Expected Retention Time (D-enantiomer) | ~14.8 min |
Diastereomeric Derivatization Approaches for Optical Purity Determination
An alternative to direct chiral chromatography is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical techniques like conventional HPLC or Gas Chromatography (GC).
For N-Boc-protected amino acids, which lack a free amine for common derivatization, an approach involving the formation of diastereomeric esters can be utilized. This can be achieved by reacting the corresponding N-Boc-4-iodo-L-phenylalanine (prior to esterification) with a chiral alcohol, such as D- or L-menthol, in the presence of a coupling agent. nih.gov This reaction creates diastereomeric menthyl esters. The N-Boc-4-iodo-L-phenylalanine will react with D-menthol to form one diastereomer (L,D) and with L-menthol to form another (L,L). If a D-phenylalanine impurity is present, it will also react to form (D,D) and (D,L) diastereomers.
Once formed, this mixture of diastereomers can be analyzed by a standard reverse-phase HPLC system. The different spatial arrangements of the diastereomers lead to distinct interactions with the stationary phase, resulting in different retention times. By comparing the peak areas, the ratio of the diastereomers, and thus the optical purity of the original amino acid ester, can be accurately determined. It is crucial that the derivatization reaction proceeds without racemization to ensure the accuracy of the analysis. nih.gov
Table 2: Example of Diastereomeric Analysis via HPLC
| Diastereomer Formed | Chromatographic Behavior |
|---|---|
| N-Boc-4-iodo-L-phenylalanine-L-menthyl ester | Distinct retention time (tR1) on C18 column |
| N-Boc-4-iodo-D-phenylalanine-L-menthyl ester | Separable retention time (tR2) on C18 column |
Stereochemical Control and Chiral Homogeneity in Synthetic Pathways
Enantiomeric Excess Determination and Control Strategies
Verifying the chiral purity of N-Boc-4-iodo-L-phenylalanine ethyl ester is a critical quality control measure. The primary metric for this is enantiomeric excess (ee), which quantifies the purity of the sample with respect to one enantiomer over the other. An ee of >99% is often the target for high-purity applications nih.gov.
Several advanced analytical techniques are employed to determine the ee with high precision.
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. By using a chiral stationary phase (CSP), the L- and D-enantiomers of the compound or its derivatives exhibit different retention times, allowing for their separation and quantification. This method has been successfully used for quality control in the synthesis of related iodo-L-phenylalanine compounds, confirming the absence of racemization nih.gov.
Capillary Electrophoresis (CE): Chiral CE, particularly with cyclodextrin-based chiral selectors, offers a powerful alternative for analyzing chiral purity. This method is highly efficient, requires minimal sample volume, and can detect enantiomeric impurities at very low levels, sometimes down to 0.05% mdpi.com. This level of sensitivity is crucial for meeting the stringent requirements for pharmaceutical intermediates mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the L- and D-forms, allowing for their quantification.
Control strategies to ensure high enantiomeric excess are implemented throughout the synthesis. This includes the careful selection of non-racemizing reagents and reaction conditions, such as temperature and solvent, and the use of starting materials with the highest possible chiral purity.
Table 1: Analytical Methods for Enantiomeric Excess Determination
| Analytical Technique | Principle of Operation | Application in Chiral Purity Analysis |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different elution times. | Widely used for the separation and quantification of L- and D-enantiomers, confirming the absence of racemization nih.gov. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. Chiral selectors are added to the buffer to enable enantiomeric separation. | High-resolution analysis capable of detecting and quantifying minute enantiomeric impurities, crucial for regulatory compliance mdpi.com. |
| NMR with Chiral Agents | A chiral agent (derivatizing or solvating) interacts with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. | Provides structural confirmation and allows for the calculation of enantiomeric ratio from the integration of distinct signals. |
Impact of Chiral Purity on Downstream Research Applications
The strict requirement for the L-configuration in this compound is dictated by the stereospecific nature of biological systems where it finds its ultimate use. The compound serves as a critical building block in two major areas of research:
Peptide Synthesis: Peptides and proteins are constructed from L-amino acids. For a synthetic peptide to be recognized by a biological target like an enzyme or receptor, it must possess the correct stereochemistry. The incorporation of even a small amount of the D-enantiomer of 4-iodo-phenylalanine would result in a diastereomeric peptide with an altered three-dimensional structure. This would likely lead to a partial or complete loss of biological activity, rendering it ineffective for its intended therapeutic or diagnostic purpose. The use of chirally pure this compound is therefore non-negotiable for creating functionally correct peptides nih.gov.
Radiolabeled Imaging Agents: The iodine atom on the phenyl ring provides a convenient site for radioiodination, allowing for the synthesis of radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Many tumors exhibit increased amino acid metabolism and therefore overexpress specific amino acid transporters acs.org. These transporters are highly stereoselective and preferentially recognize and transport L-amino acids. Consequently, a radiolabeled tracer derived from the L-isomer will be actively taken up by cancer cells, allowing for their visualization. The corresponding D-isomer would not be efficiently transported, acting as an inert impurity and degrading the quality and accuracy of the diagnostic image nih.gov. The chiral purity of the precursor is thus directly linked to the efficacy of the final imaging agent.
In both applications, the chiral homogeneity of this compound is not merely a quality parameter but a fundamental prerequisite for biological recognition and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
